![molecular formula C27H36N2O2 B14166975 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- CAS No. 66104-74-3](/img/structure/B14166975.png)
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- is an organic compound with the CAS number 91696-30-9. It is a derivative of anthracenedione, characterized by the presence of two amino groups substituted with 2-ethylhexyl and pentyl chains. This compound is known for its aromatic properties and is commonly used as a dye, pigment, or fluorescent marker in chemical research and industrial applications .
Vorbereitungsmethoden
The synthesis of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form using reducing agents such as sodium borohydride.
Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. Major products formed from these reactions include substituted anthracenediones and their quinone derivatives .
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological assays to study cellular processes and interactions due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- involves its interaction with molecular targets through its aromatic and amino functional groups. These interactions can lead to the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. The compound can also intercalate into DNA, disrupting cellular processes and leading to cell death. The specific pathways involved include the activation of apoptotic signaling cascades and the inhibition of key enzymes involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- include other anthracenedione derivatives such as:
9,10-Anthracenedione:
1,4-Diaminoanthraquinone: A derivative with two amino groups, used as a dye and in biological research.
2-Ethylanthraquinone: Another derivative used in the production of hydrogen peroxide.
The uniqueness of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
66104-74-3 |
|---|---|
Molekularformel |
C27H36N2O2 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
1-(2-ethylhexylamino)-4-(pentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H36N2O2/c1-4-7-11-17-28-22-15-16-23(29-18-19(6-3)12-8-5-2)25-24(22)26(30)20-13-9-10-14-21(20)27(25)31/h9-10,13-16,19,28-29H,4-8,11-12,17-18H2,1-3H3 |
InChI-Schlüssel |
NHECENGTXWECHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC1=C2C(=C(C=C1)NCC(CC)CCCC)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14166900.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)
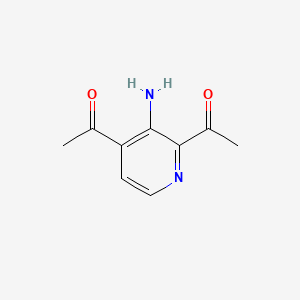
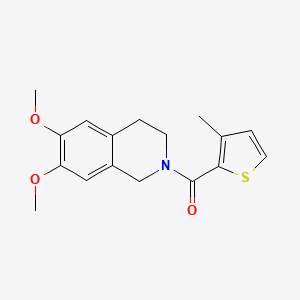
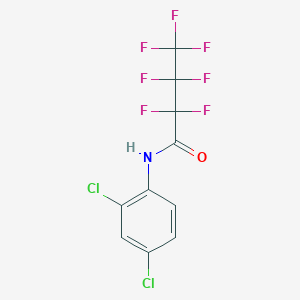
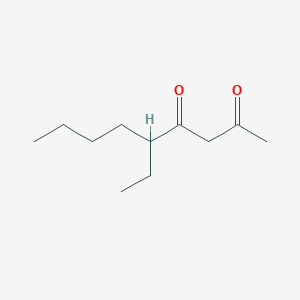
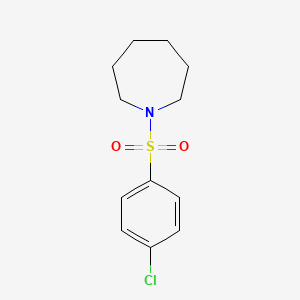
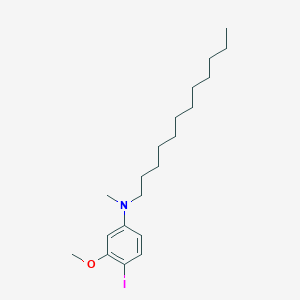
![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166941.png)
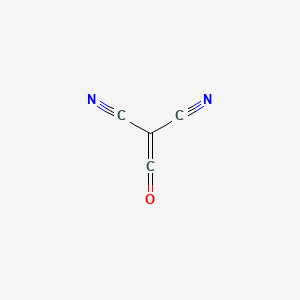
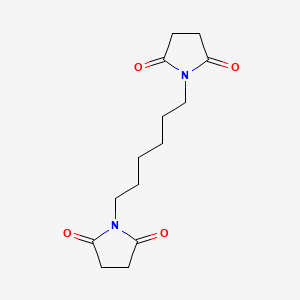
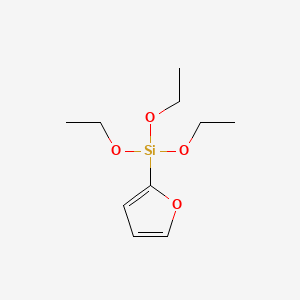

![Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-](/img/structure/B14166967.png)
